

Ethoxysulfuron: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethoxysulfuron*

Cat. No.: *B163688*

[Get Quote](#)

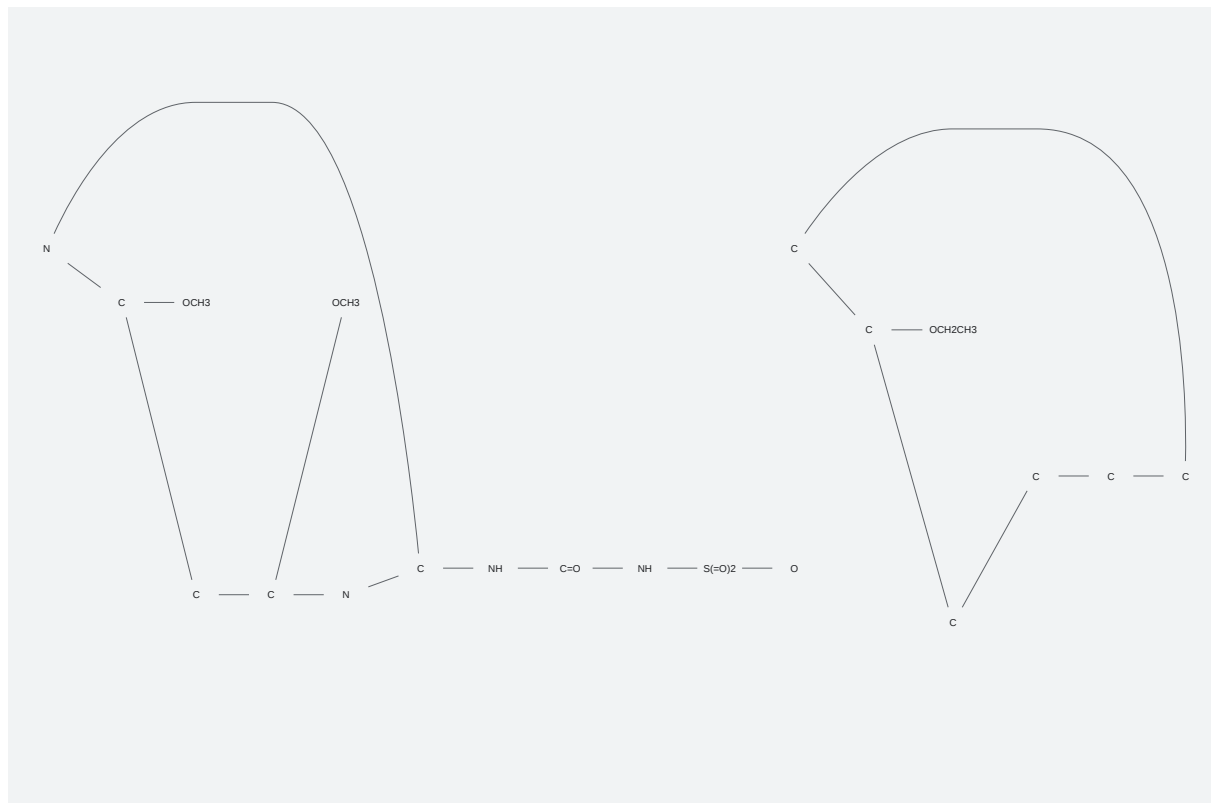
For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxysulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea group. It is primarily utilized for the control of broadleaf weeds and sedges in various agricultural settings, including rice and sugarcane crops.[1] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of **ethoxysulfuron**. Detailed experimental protocols for its analysis and the assessment of its biological activity are also presented to support further research and development.

Molecular Structure and Identification

Ethoxysulfuron is chemically identified as 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxy)urea.[4] Its structure is characterized by a central sulfonylurea bridge connecting a dimethoxypyrimidine heterocycle and an ethoxyphenoxy group.



[Click to download full resolution via product page](#)

Figure 1: 2D Molecular Structure of Ethoxysulfuron.

Identifier	Value
IUPAC Name	1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxy sulfonyl)urea[4]
CAS Number	126801-58-9[4]
Chemical Formula	C ₁₅ H ₁₈ N ₄ O ₇ S[4][5]
SMILES	CCOC1=CC=CC=C1OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC[3]
InChIKey	UWVKRNOCDUPIDM-UHFFFAOYSA-N[3]

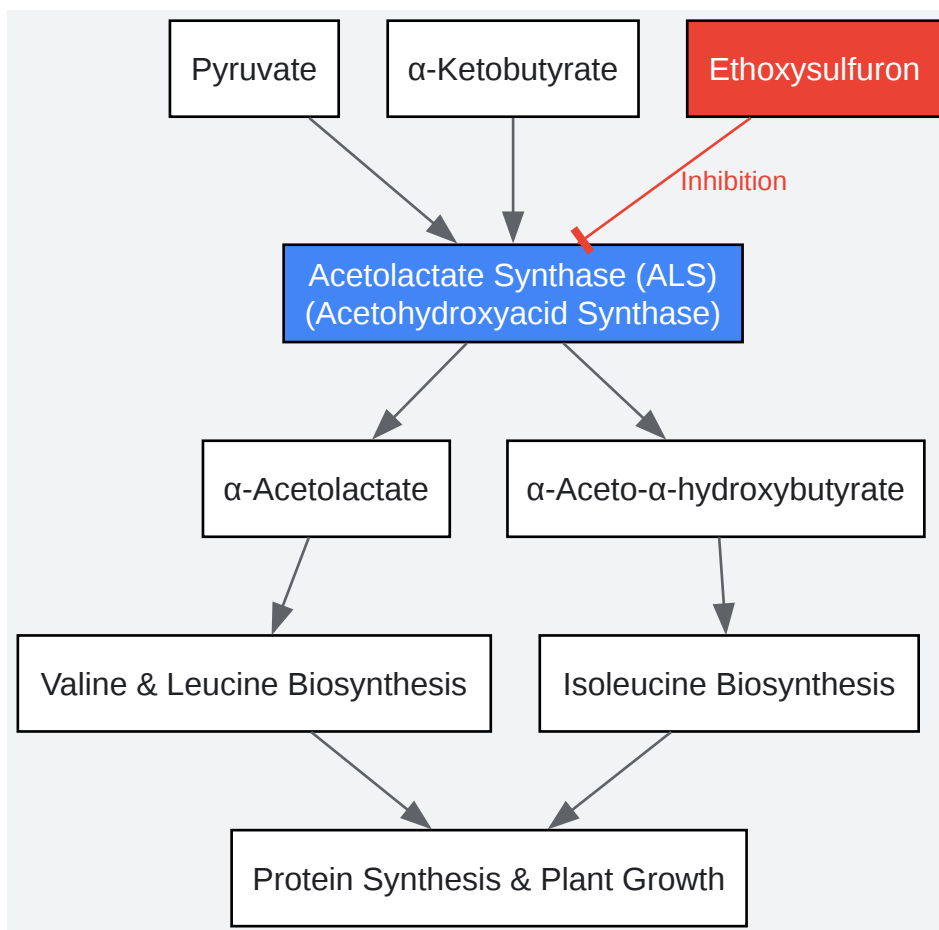
Physicochemical Properties

The physicochemical properties of **ethoxysulfuron** are crucial for understanding its environmental fate and behavior. These properties influence its solubility, mobility, and persistence in various environmental compartments.

Property	Value	Reference
Molecular Weight	398.39 g/mol	[5][6]
Melting Point	144 - 147 °C	[7]
Vapor Pressure	1.2 x 10 ⁻⁴ Pa at 25°C	[7]
Water Solubility	26.4 mg/L (pH 5), 1353 mg/L (pH 7), 9628 mg/L (pH 9) at 20°C	[7]
Octanol/Water Partition Coefficient (log Kow)	2.89 (pH 3), 0.004 (pH 7), -1.2 (pH 9) at 20°C	[7]
pKa	5.28	[7]
Density	1.41 g/cm ³ at 20°C	[7]

Mechanism of Action: Inhibition of Acetolactate Synthase

Ethoxysulfuron, like other sulfonylurea herbicides, targets and inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, plant growth. By blocking ALS, **ethoxysulfuron** halts the production of these vital amino acids, leading to the cessation of cell division and growth in susceptible plants.[1][3] Animals are not affected by this mechanism as they lack the ALS enzyme and obtain these amino acids from their diet.

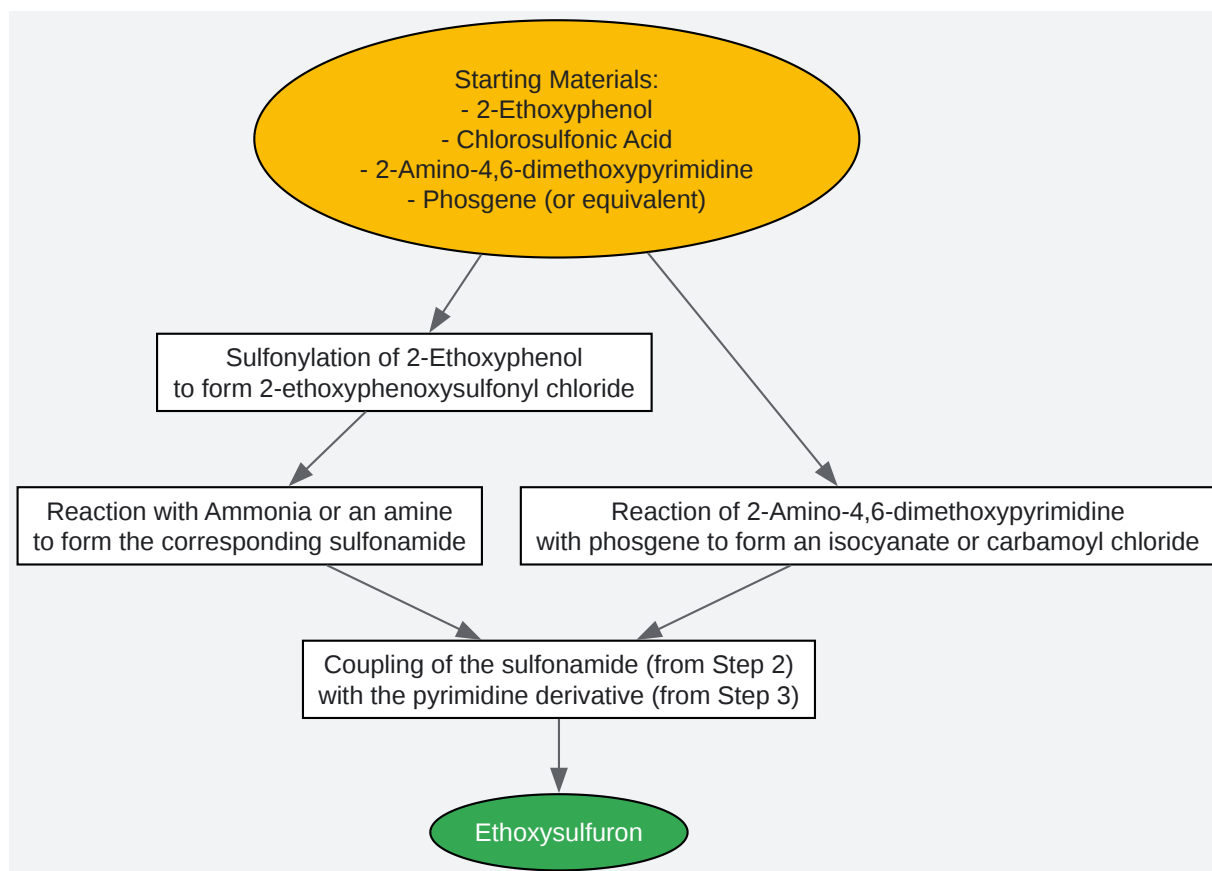


[Click to download full resolution via product page](#)

Figure 2: Signaling pathway of **Ethoxysulfuron**'s inhibitory action.

Synthesis Workflow

The commercial synthesis of **ethoxysulfuron** generally follows a multi-step process characteristic of sulfonylurea herbicides. This typically involves the reaction of a substituted sulfonyl chloride with an amine to form a sulfonamide, which is then reacted with a phenyl carbamate that includes the pyrimidine heterocycle.



[Click to download full resolution via product page](#)

Figure 3: Generalized synthesis workflow for **Ethoxysulfuron**.

Experimental Protocols

Analysis of Ethoxysulfuron Residues in Soil and Water by HPLC

This protocol provides a general method for the determination of **ethoxysulfuron** residues in environmental samples using High-Performance Liquid Chromatography (HPLC).

5.1.1. Materials and Reagents

- **Ethoxysulfuron** analytical standard (purity ≥97%)[1]

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable modifier)
- Sodium chloride
- Anhydrous magnesium sulfate
- Solid Phase Extraction (SPE) cartridges (e.g., C18 or as appropriate)
- Syringe filters (0.45 μm)

5.1.2. Sample Preparation and Extraction (QuEChERS-based approach)

- Weigh 5-10 g of the soil or water sample into a 50 mL centrifuge tube.
- For soil samples, add a small amount of water to moisten.
- Add 10 mL of acetonitrile (with 1% formic acid for acidified extraction if necessary).
- Add appropriate salts (e.g., 4 g MgSO_4 and 1 g NaCl) to induce phase separation.
- Vortex vigorously for 1 minute.
- Centrifuge at 3500 rpm for 5 minutes.
- Collect the supernatant (acetonitrile layer).

5.1.3. Cleanup (Dispersive SPE)

- Transfer an aliquot of the supernatant to a microcentrifuge tube containing a suitable d-SPE sorbent (e.g., PSA for removal of fatty acids, C18 for nonpolar interferences, and MgSO_4 to remove residual water).
- Vortex for 30 seconds.
- Centrifuge at high speed for 5 minutes.

- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5.1.4. HPLC Conditions

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with formic acid, e.g., 0.1%). A typical starting point is a 50:50 (v/v) mixture.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detector: UV detector at a wavelength of approximately 230-240 nm or a Mass Spectrometer for higher selectivity and sensitivity.
- Column Temperature: 30-40 °C.

5.1.5. Quantification

- Prepare a series of standard solutions of **ethoxysulfuron** in the mobile phase or a matrix-matched solvent.[\[1\]](#)
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the **ethoxysulfuron** concentration in the samples by comparing their peak areas to the calibration curve.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of **ethoxysulfuron** on ALS. The assay measures the formation of acetolactate, which is converted to acetoin for colorimetric detection.

5.2.1. Materials and Reagents

- Plant tissue from a susceptible species (e.g., young pea or spinach leaves)

- Enzyme extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM EDTA, 10 mM MgCl₂, 10% glycerol, and protease inhibitors)
- Substrate solution: Sodium pyruvate
- Cofactors: Thiamine pyrophosphate (TPP), FAD
- **Ethoxysulfuron** stock solution (in DMSO or acetone)
- 6 N Sulfuric Acid (H₂SO₄)
- Color reagent A: Creatine solution
- Color reagent B: α-naphthol solution
- 96-well microplate
- Microplate reader

5.2.2. Enzyme Extraction

- Harvest 1-2 g of fresh, young leaf tissue and immediately freeze in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Homogenize the powder in 5-10 mL of ice-cold enzyme extraction buffer.
- Centrifuge the homogenate at approximately 20,000 x g for 20 minutes at 4°C.
- Carefully collect the supernatant containing the crude ALS enzyme extract. Keep on ice.

5.2.3. Assay Procedure

- In a 96-well microplate, add the following to each well:
 - Enzyme extract
 - Assay buffer containing cofactors (TPP, FAD, MgCl₂)

- Serial dilutions of **ethoxysulfuron** (or solvent control for uninhibited reaction, and a blank with no enzyme).
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding the substrate (sodium pyruvate) to all wells except the blank.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.
- Incubate the plate at 60°C for 15 minutes.

5.2.4. Color Development and Measurement

- Add 50 µL of Color Reagent A (creatine) to each well.
- Add 50 µL of Color Reagent B (α-naphthol) to each well.
- Incubate the plate at 60°C for 15 minutes to allow for color development.
- Measure the absorbance at 525 nm using a microplate reader.

5.2.5. Data Analysis

- Subtract the absorbance of the blank from all other readings.
- Calculate the percentage of ALS inhibition for each **ethoxysulfuron** concentration using the formula: % Inhibition = $[1 - (\text{Absorbance of Inhibitor Well} / \text{Absorbance of Control Well})] \times 100$
- Plot the % Inhibition against the logarithm of the **ethoxysulfuron** concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

Conclusion

Ethoxysulfuron is an effective sulfonylurea herbicide with a well-defined mechanism of action targeting the ALS enzyme in plants. Its physicochemical properties, particularly its pH-dependent solubility, are important considerations for its application and environmental fate.

The provided experimental protocols offer a foundation for the quantitative analysis of **ethoxysulfuron** and the in vitro assessment of its biological activity, which are essential for regulatory purposes, environmental monitoring, and the development of new herbicidal compounds. This technical guide serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mhlw.go.jp [mhlw.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Ethoxysulfuron | C₁₅H₁₈N₄O₇S | CID 3623881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. apvma.gov.au [apvma.gov.au]
- To cite this document: BenchChem. [Ethoxysulfuron: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163688#ethoxysulfuron-molecular-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com